

# 3-Chloro-4-isopropoxybenzoic acid CAS number 213598-07-3

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## Compound of Interest

Compound Name: 3-Chloro-4-isopropoxybenzoic acid

Cat. No.: B1358719

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An In-Depth Technical Guide to **3-Chloro-4-isopropoxybenzoic Acid** (CAS: 213598-07-3): Properties, Synthesis, and Applications in Drug Discovery

## Abstract

**3-Chloro-4-isopropoxybenzoic acid** is a halogenated aromatic carboxylic acid that has emerged as a significant building block in the fields of medicinal chemistry and drug discovery. Its unique structural features—a reactive carboxylic acid handle, a lipophilic isopropoxy group, and a strategically placed chlorine atom—make it a versatile intermediate for the synthesis of novel therapeutic agents and other high-value chemical entities. This technical guide provides a comprehensive overview of its physicochemical properties, outlines a representative synthetic pathway with detailed protocols, discusses robust analytical methods for characterization and quality control, and explores its applications in modern drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their research and development programs.

## Core Chemical Identity and Physicochemical Properties

**3-Chloro-4-isopropoxybenzoic acid** is a white to off-white crystalline powder under standard conditions.<sup>[1]</sup> The molecule's architecture is key to its utility. The carboxylic acid group serves as a primary point for chemical modification, readily forming esters and amides. The isopropoxy

group increases lipophilicity, which can enhance membrane permeability of derivative compounds, while the chlorine atom can influence electronic properties, metabolic stability, and binding interactions through halogen bonding.

Table 1: Physicochemical and Safety Information

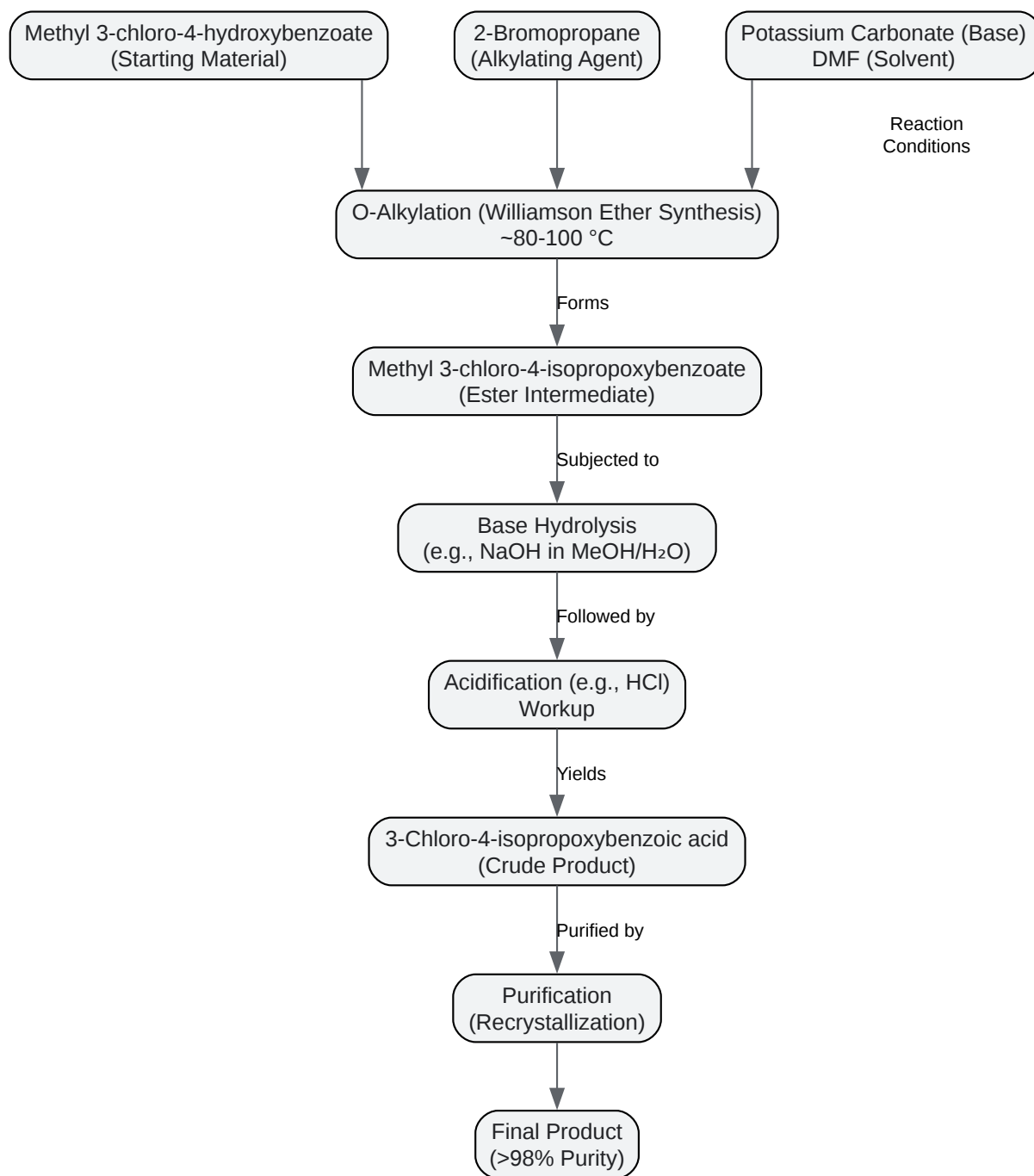
Property	Value	Source(s)
CAS Number	213598-07-3	[2][3][4]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>3</sub>	[2][3]
Molecular Weight	214.65 g/mol	[2][3][4]
IUPAC Name	3-chloro-4-propan-2-yloxybenzoic acid	[4]
Appearance	White or off-white crystalline powder	[1]
Purity	Typically ≥95-98%	[1][4][5]
Canonical SMILES	<chem>CC(C)OC1=CC=C(C(=O)O)C=C1Cl</chem>	[4]
InChIKey	QXSPLPLQLJAPSM-UHFFFAOYSA-N	[2][4]
Signal Word	Warning	[2][4]
Hazard Statements	H302, H315, H319, H332, H335	[2][4]
Storage	Store in a cool, dry area in a tightly closed container.	[1][5]

## Synthesis and Purification

The synthesis of **3-Chloro-4-isopropoxybenzoic acid** is typically achieved through a Williamson ether synthesis, a robust and well-established method for forming ethers. This approach offers high yields and utilizes readily available starting materials.

## Conceptual Synthetic Strategy

The most common strategy involves the O-alkylation of a 3-chloro-4-hydroxybenzoic acid precursor with an isopropyl halide. The reaction is carried out in the presence of a base to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion that subsequently attacks the alkyl halide.



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Caption: Representative workflow for the synthesis of **3-Chloro-4-isopropoxybenzoic acid**.

## Detailed Experimental Protocol: Lab-Scale Synthesis

This protocol describes a representative method starting from the methyl ester of 3-chloro-4-hydroxybenzoic acid to prevent side reactions with the carboxylic acid.

Materials:

- Methyl 3-chloro-4-hydroxybenzoate (1.0 eq)
- 2-Bromopropane (1.5 eq)
- Potassium Carbonate ( $K_2CO_3$ ), anhydrous (2.0 eq)
- N,N-Dimethylformamide (DMF), anhydrous
- Sodium Hydroxide (NaOH)
- Methanol (MeOH)
- Hydrochloric Acid (HCl), concentrated
- Ethyl acetate, Hexanes
- Deionized water

### Step 1: O-Alkylation (Ether Formation)

- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methyl 3-chloro-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
- Add anhydrous DMF to the flask to create a stirrable slurry (approx. 5-10 mL per gram of starting material).
- Add 2-bromopropane (1.5 eq) to the mixture.
- Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

- Expert Insight:  $K_2CO_3$  is a suitable base for this reaction as it is strong enough to deprotonate the phenol but not the carboxylic acid (if it were unprotected), minimizing side reactions. DMF is an excellent polar aprotic solvent that promotes the  $S_N2$  reaction rate.

#### Step 2: Workup and Isolation of the Ester Intermediate

- Once the reaction is complete, cool the mixture to room temperature.
- Pour the reaction mixture into a separatory funnel containing deionized water.
- Extract the aqueous layer three times with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield crude methyl 3-chloro-4-isopropoxybenzoate, which can be used directly in the next step.

#### Step 3: Saponification (Ester Hydrolysis)

- Dissolve the crude ester intermediate in a mixture of methanol and water (e.g., 3:1 v/v).
- Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 1-2 hours until the ester is fully consumed (monitor by TLC).
  - Rationale: Base-catalyzed hydrolysis (saponification) is an irreversible and efficient method for converting the ester to the corresponding carboxylate salt.

#### Step 4: Acidification and Product Isolation

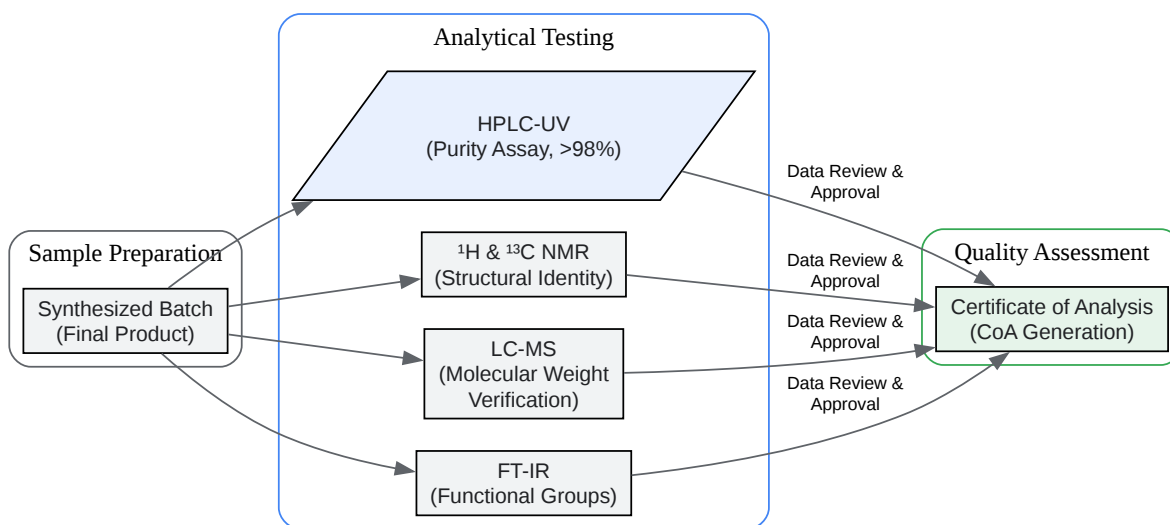
- Cool the reaction mixture in an ice bath.
- Slowly add concentrated HCl to acidify the solution to a pH of ~1-2, which will precipitate the carboxylic acid product.
- Collect the solid product by vacuum filtration.
- Wash the filter cake with cold deionized water to remove inorganic salts.

### Step 5: Purification

- Recrystallize the crude product from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexanes mixture, to yield pure **3-Chloro-4-isopropoxybenzoic acid**.
- Dry the final product under vacuum.

## Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stability of **3-Chloro-4-isopropoxybenzoic acid**. A combination of chromatographic and spectroscopic techniques is employed for comprehensive quality control.



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Caption: Standard quality control workflow for **3-Chloro-4-isopropoxybenzoic acid**.

Table 2: Comparative Overview of Analytical Methods

Method	Principle	Purpose	Key Information Provided
HPLC-UV	Reverse-phase chromatography with UV detection.[6]	Purity assessment and quantification.	Percentage purity, detection of impurities.
<sup>1</sup> H NMR	Nuclear Magnetic Resonance spectroscopy.	Structural confirmation and identification.	Chemical shifts, integration, and splitting patterns confirming proton environment.
LC-MS	Liquid Chromatography-Mass Spectrometry.	Molecular weight verification.	Mass-to-charge ratio (m/z) of the molecular ion, confirming elemental composition.
FT-IR	Fourier-Transform Infrared Spectroscopy.	Functional group identification.	Characteristic vibrational frequencies for O-H (acid), C=O (acid), and C-O (ether).

## Detailed Protocol: HPLC-UV for Purity Determination

This method is adapted from standard protocols for analyzing aromatic carboxylic acids.[6]

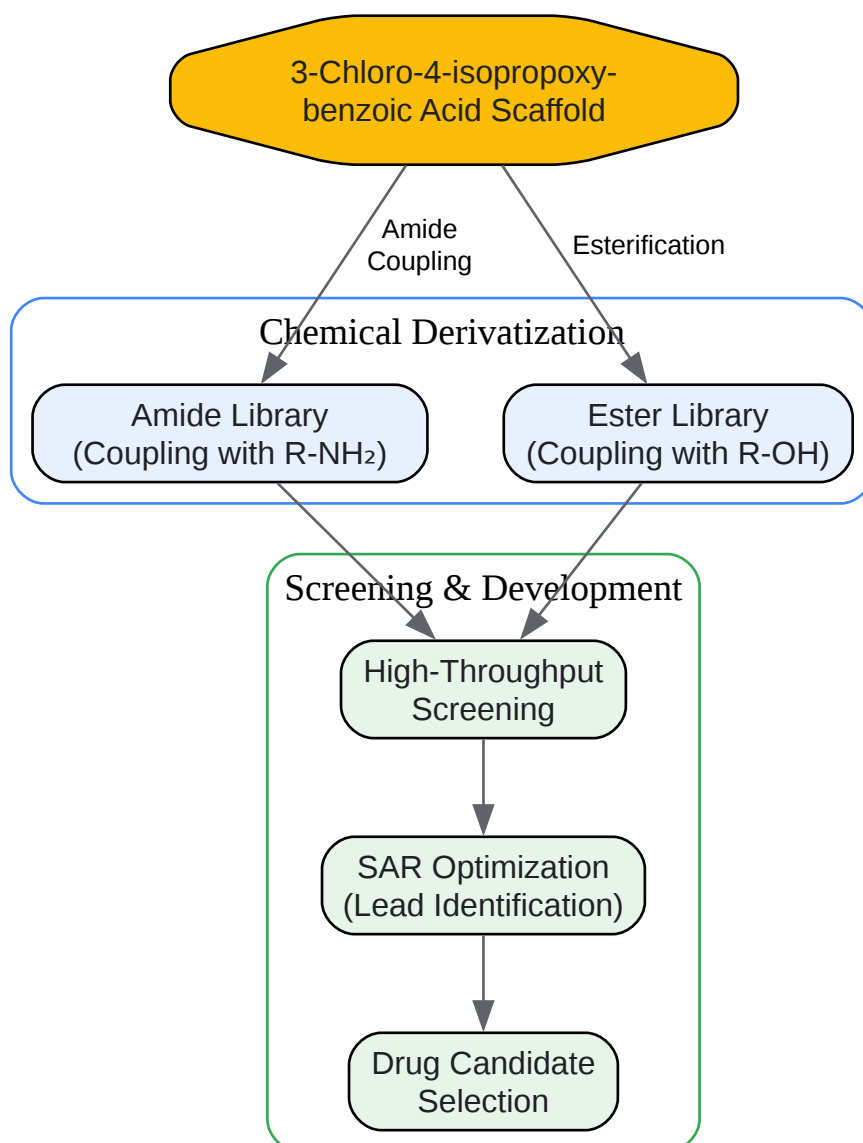
- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: Acetonitrile and water (containing 0.1% trifluoroacetic acid), run in an isocratic or gradient mode.
  - Rationale: The C18 stationary phase is nonpolar, making it ideal for retaining and separating aromatic compounds. TFA is added to acidify the mobile phase, ensuring the carboxylic acid remains protonated for better peak shape and retention.

- Flow Rate: 1.0 mL/min.
- Detection Wavelength: ~254 nm.
- Procedure:
  - Prepare a stock solution of the sample in acetonitrile or methanol.
  - Create a series of calibration standards by diluting the stock solution.
  - Inject the sample solution into the HPLC system.
  - The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

## Applications in Medicinal Chemistry and Drug Development

**3-Chloro-4-isopropoxybenzoic acid** is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial intermediate for creating more complex molecules with therapeutic potential.<sup>[5][7]</sup> Its value lies in its capacity as a versatile scaffold.

- **Scaffold for SAR Studies:** The carboxylic acid group is an ideal anchor point for creating libraries of amides and esters. By reacting the acid with a diverse set of amines or alcohols, researchers can rapidly generate numerous analogs to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics.
- **Intermediate for Targeted Therapies:** Benzoic acid derivatives are core structures in a wide range of drugs. This compound has been identified as a building block for potential non-steroidal anti-inflammatory drugs (NSAIDs) and agrochemicals.<sup>[7]</sup> The specific substitution pattern may be useful in developing inhibitors for enzymes like Stearoyl-CoA desaturase 1 (SCD1), which has been implicated in metabolic diseases.<sup>[8]</sup>
- **Prodrug Development:** The carboxylic acid functionality can be esterified to create prodrugs, which are inactive compounds that are metabolized in the body to release the active parent drug.<sup>[9]</sup> This strategy can be used to improve solubility, taste, or absorption.



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Caption: Role of the scaffold in a typical drug discovery workflow.

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **3-Chloro-4-isopropoxybenzoic acid**.

- Hazard Identification: The compound is classified as harmful if swallowed (H302) or inhaled (H332), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).<sup>[2][4]</sup>

- Precautionary Measures:
  - Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat (P280).[4]
  - Use only in a well-ventilated area or under a chemical fume hood (P271).[4]
  - Avoid breathing dust, fumes, or vapors (P261).[2]
  - Wash hands thoroughly after handling (P264).[4]

## Conclusion

**3-Chloro-4-isopropoxybenzoic acid** (CAS: 213598-07-3) is a high-value chemical intermediate with significant applications in pharmaceutical and chemical research. Its well-defined structure provides a reliable and versatile platform for synthesizing diverse compound libraries aimed at discovering new therapeutic agents. A thorough understanding of its properties, synthesis, and analytical characterization, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory and beyond.

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